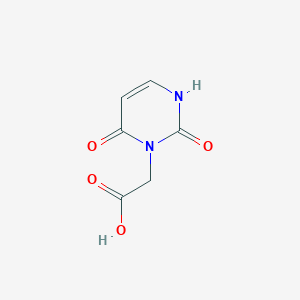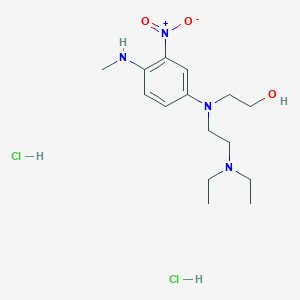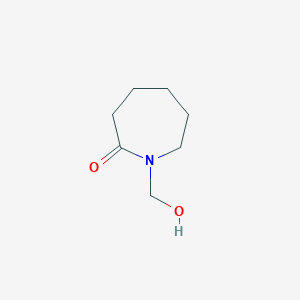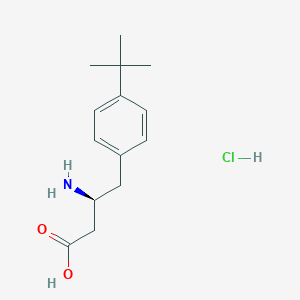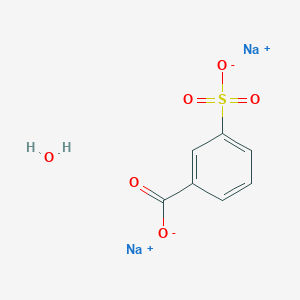
N-(2,6-dichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)benzamide, also known as diclofenamide, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and is structurally similar to other compounds such as sulfonylureas and sulfonamides. The compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of N-(2,6-dichlorophenyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channel activity. The compound has been shown to increase the open probability of CFTR channels, leading to increased chloride ion transport across cell membranes. It has also been shown to inhibit the activity of ENaC channels, leading to decreased sodium ion transport. These effects are thought to be mediated by the binding of the compound to specific sites on the ion channels.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2,6-dichlorophenyl)benzamide are diverse and depend on the specific ion channels being targeted. In general, the compound has been shown to increase chloride ion transport and decrease sodium ion transport in cells. This can have a variety of downstream effects, including changes in cell volume, pH, and membrane potential. The compound has also been shown to have anti-inflammatory effects, possibly through the modulation of ion channels in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,6-dichlorophenyl)benzamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target specific channels and study their function in isolation. The compound is also relatively easy to synthesize and has a well-established synthesis method. One limitation of using the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied in vivo, so its effects in whole organisms are not well-understood.
Direcciones Futuras
There are several potential future directions for research involving N-(2,6-dichlorophenyl)benzamide. One area of interest is in the development of new drugs that target ion channels. The compound's ability to modulate ion channel activity could be leveraged to develop new treatments for diseases such as cystic fibrosis and hypertension. Another potential direction is in the study of the compound's anti-inflammatory effects. Understanding the mechanisms underlying these effects could lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the compound's mechanism of action and its effects in vivo. This could help to clarify the compound's potential uses and limitations in scientific research.
Métodos De Síntesis
The synthesis of N-(2,6-dichlorophenyl)benzamide is typically achieved through the reaction of 2,6-dichloroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired compound. The synthesis method is relatively straightforward and has been well-established in the literature.
Aplicaciones Científicas De Investigación
N-(2,6-dichlorophenyl)benzamide has been used in a variety of scientific research applications. One of the most common uses is as a tool for studying ion channels in cells. The compound has been shown to modulate the activity of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the epithelial sodium channel (ENaC). This makes it a valuable tool for researchers studying the physiology of ion channels and their role in disease.
Propiedades
Número CAS |
10286-88-1 |
|---|---|
Nombre del producto |
N-(2,6-dichlorophenyl)benzamide |
Fórmula molecular |
C13H9Cl2NO |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17) |
Clave InChI |
KGDQECZKWWPUTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Sinónimos |
N-(2,6-Dichlorophenyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



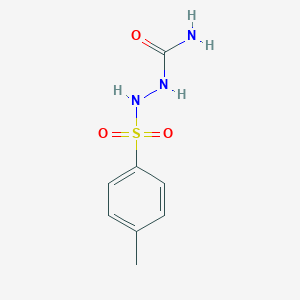

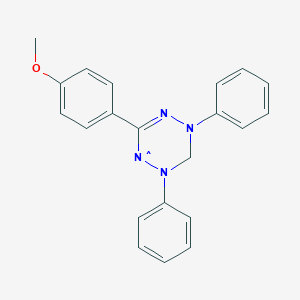


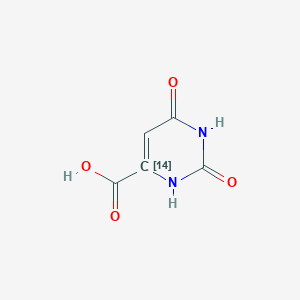
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
